molecular formula C10H9N3 B3112702 N-pyridin-3-ylpyridin-3-amine CAS No. 1915-41-9

N-pyridin-3-ylpyridin-3-amine

Cat. No.: B3112702
CAS No.: 1915-41-9
M. Wt: 171.2 g/mol
InChI Key: GIARLJNYSQAXIX-UHFFFAOYSA-N
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Description

N-pyridin-3-ylpyridin-3-amine: is an organic compound that belongs to the class of pyridines Pyridines are aromatic heterocyclic compounds containing a nitrogen atom in the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-pyridin-3-ylpyridin-3-amine typically involves the reaction of pyridine derivatives. One common method is the reaction of 3-bromopyridine with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling of the two pyridine rings.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-pyridin-3-ylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Various amine derivatives.

    Substitution: Functionalized pyridine derivatives with different substituents.

Scientific Research Applications

Chemistry: N-pyridin-3-ylpyridin-3-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of pyridine-containing drugs.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties, such as anti-inflammatory and antimicrobial agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of N-pyridin-3-ylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

  • N-(pyridin-2-yl)pyridin-3-amine
  • 3-bromoimidazo[1,2-a]pyridine
  • Pyridine N-oxides

Comparison: N-pyridin-3-ylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine rings. This structural feature can influence its reactivity, binding affinity, and overall properties compared to other similar compounds. For example, the presence of an additional nitrogen atom in the ring can enhance its ability to form hydrogen bonds and interact with biological targets.

Properties

IUPAC Name

N-pyridin-3-ylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIARLJNYSQAXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308819
Record name N-3-Pyridinyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1915-41-9
Record name N-3-Pyridinyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1915-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-3-Pyridinyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Stock solution: 2.43 M solution of CyPF-tBu/Pd(OAc)2 (1:1) in DME. 3-bromopyridine (0.482 mL, 5.00 mmol) was dissolved in DME (10 mL). To the solution was added 2mL of stock solution, and sodium tert-butoxide (0.673 g, 7.00 mmol). To the mixture was added a solution of pyridin-3-amine (0.565 g, 6.00 mmol) in DME (10 mL). The mixture was heated at 90 °C overnight. LCMS showed the product formation, but the starting material 3-BrPy was still . To the mixture was added 2 mL stock solution additionally, and the mixture was heated at 90 °C for another 2h, but LCMS did not show improvement. The mixture was filtered. The filtrate was concentrated, and the compound was purified by preparative HPLC on a XBridge C18 column (10 µm 250x50 ID mm) using a gradient of 0-50% acetonitrile in H2O/ACN/NH3 95/5/0.2 buffer over 15 minutes with a flow of 100 mL/min. The compounds were detected by UV at 254nm. To the fractions (ca. 60mL) were added 5 mL of HOAc. The product was freezing-dried to give the product dipyridin-3-ylamine (0.031 g, 3.62 %).
Quantity
0.007 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.006 mol
Type
reactant
Reaction Step Three
Quantity
0.005 mol
Type
reactant
Reaction Step Four
Quantity
4.86e-06 mol
Type
catalyst
Reaction Step Five
Quantity
4.86e-06 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 3-bromopyridine (4.75 gm, 30 mmol) and 3-aminopyridine (1.88 gm, 20 mmol) in dry toluene (8 mL) was added sodium t-butoxide (2.3 gm, 24 mmol), tris(dibenylideneacetone) dipalladium(0) (63 mg, 0.069 mmol), and 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (XANTPHOS) (183 mg, 0.317 mmol). The vessel was capped with a septum, degassed (3×), and heated at 100 C for ˜24 hours. The cooled reaction was diluted with methylene chloride, washed with NaHCO3 solution, water, and the organic layer dried over anhydrous sodium sulfate, filtered and the solvent concentrated to a small volume. Upon addition of diethyl ether and a few drops of methanol the product precipitated. After stirring this mixture for ˜15 hours the purified product was isolated by filtration to give 2.89 gm (84% yield) of the title compound.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenylideneacetone) dipalladium(0)
Quantity
63 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
183 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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